molecular formula C17H20N4O5S B2728998 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide CAS No. 449784-35-4

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide

Cat. No.: B2728998
CAS No.: 449784-35-4
M. Wt: 392.43
InChI Key: FIIDZHFMXMVPAJ-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. Its molecular structure includes a thieno[3,4-c]pyrazole core, which is known for its stability and reactivity, making it an attractive candidate for drug discovery, catalysis, and material science.

Preparation Methods

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. One common synthetic route involves the following steps:

    Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, such as 2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazole and 4-methyl-3-nitrobenzoyl chloride.

    Coupling Reaction: The intermediates are then coupled under specific reaction conditions, often involving the use of a base and a solvent like dichloromethane or toluene, to form the final product

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems to ensure consistency and scalability.

Chemical Reactions Analysis

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as nucleophilic substitution using alkyl halides

Scientific Research Applications

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for the treatment of various diseases due to its unique structure and reactivity.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:

  • N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide
  • N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide
  • N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide

These compounds share a similar thieno[3,4-c]pyrazole core but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-10-5-6-11(7-14(10)21(23)24)16(22)18-15-12-8-27(25,26)9-13(12)19-20(15)17(2,3)4/h5-7H,8-9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDZHFMXMVPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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